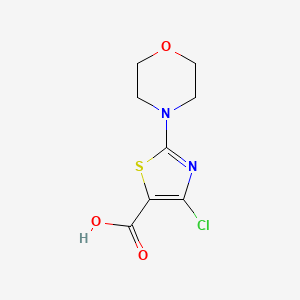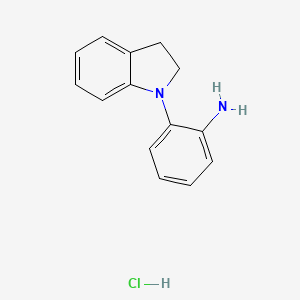![molecular formula C11H8N4O B2583164 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde CAS No. 924819-85-2](/img/structure/B2583164.png)
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is a heterocyclic compound that belongs to the class of tetrazoloquinolines. This compound is of significant interest due to its potential biological activities and its role as an intermediate in the synthesis of various pharmacologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde typically involves the reaction of tetrazolo[1,5-a]quinoline derivatives with appropriate aldehydes. One common method includes the use of microwave-assisted synthesis, where tetrazolo[1,5-a]quinoline-4-carbaldehyde is reacted with o-phenylenediamine in the presence of an organocatalyst such as p-toluenesulfonic acid (p-TsOH) under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The tetrazoloquinoline ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Reagents such as alkyl halides and aryl halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: 7-Methyltetrazolo[1,5-a]quinoline-4-carboxylic acid.
Reduction: 7-Methyltetrazolo[1,5-a]quinoline-4-methanol.
Substitution: Various substituted tetrazoloquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal activities.
Medicine: Explored for its potential as an antimalarial agent.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, in its potential antimalarial activity, it may inhibit the translation elongation factor 2 (PfEF2) in Plasmodium falciparum, thereby disrupting protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]quinoline-4-carbaldehyde: Lacks the methyl group at the 7-position.
Tetrazolo[1,5-a]quinoline-4-carbonitrile: Contains a cyano group instead of an aldehyde group.
Uniqueness
7-Methyltetrazolo[1,5-a]quinoline-4-carbaldehyde is unique due to the presence of the methyl group at the 7-position, which can influence its biological activity and chemical reactivity. This structural modification can lead to differences in its pharmacological properties compared to other tetrazoloquinoline derivatives.
Properties
IUPAC Name |
7-methyltetrazolo[1,5-a]quinoline-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N4O/c1-7-2-3-10-8(4-7)5-9(6-16)11-12-13-14-15(10)11/h2-6H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOCICMMELPZKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N3C(=NN=N3)C(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[Benzo(b)thiophen-2-yl]phenol](/img/structure/B2583084.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B2583086.png)


![[(2,5-Dimethylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2583089.png)
![2-[7-benzyl-2-(4-methylphenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2583090.png)
![(4-(pyridin-2-yl)piperazin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2583091.png)


![2-bromo-N-{11-methyl-3,10-dithia-5,12-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,11-pentaen-4-yl}benzamide](/img/structure/B2583097.png)

